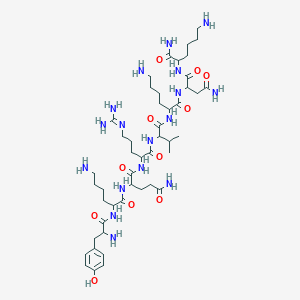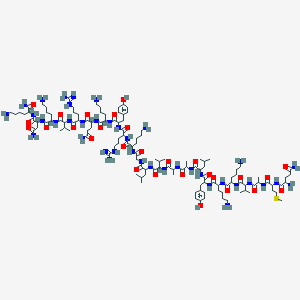
160040-04-0
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of the HPV16-E711-20 epitope involves synthetic routes that include the use of specific amino acids and peptide synthesis techniques. The compound is synthesized through a series of peptide bond formations, where amino acids are sequentially added to form the desired peptide chain . The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation . Industrial production methods for this compound involve large-scale peptide synthesis using automated peptide synthesizers, which allow for the efficient and reproducible production of the compound .
Analyse Des Réactions Chimiques
The HPV16-E711-20 epitope undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions may lead to the cleavage of these bonds .
Applications De Recherche Scientifique
The HPV16-E711-20 epitope has numerous scientific research applications, particularly in the fields of immunology, cancer research, and vaccine development. In immunology, this compound is used to study the interactions between cytotoxic T lymphocytes and their target antigens. In cancer research, the HPV16-E711-20 epitope is used to investigate the immune response to human papillomavirus infections and the development of therapeutic vaccines targeting HPV-related cancers. Additionally, this compound is used in the development of diagnostic assays for the detection of HPV infections.
Mécanisme D'action
The mechanism of action of the HPV16-E711-20 epitope involves its binding to the HLA-A2 molecule on the surface of antigen-presenting cells . This binding facilitates the recognition of the epitope by cytotoxic T lymphocytes, which then initiate an immune response against cells expressing the HPV16 E7 protein . The molecular targets involved in this process include the HLA-A2 molecule and the T cell receptor on cytotoxic T lymphocytes . The pathways involved in the immune response include the activation of cytotoxic T lymphocytes and the subsequent destruction of target cells .
Comparaison Avec Des Composés Similaires
The HPV16-E711-20 epitope can be compared with other similar compounds, such as other epitopes derived from the HPV16 E7 protein. Similar compounds include the HPV16-E711-19 epitope and the HPV16-E711-21 epitope . These compounds share similar structures and functions but may differ in their binding affinities and immunogenic properties . The uniqueness of the HPV16-E711-20 epitope lies in its high-affinity binding to HLA-A2 and its ability to elicit a strong cytotoxic T lymphocyte response .
Propriétés
Numéro CAS |
160040-04-0 |
|---|---|
Formule moléculaire |
C₅₃H₈₃N₁₁O₁₉S |
Poids moléculaire |
1210.35 |
Séquence |
One Letter Code: YMLDLQPETT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






